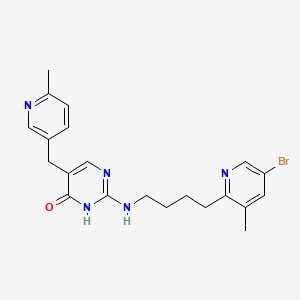
Temelastine
Vue d'ensemble
Description
Temelastine, also known as sk&f 93944 or SK and F-93944, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Temelastine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, temelastine is involved in the temelastine H1-antihistamine action pathway.
Applications De Recherche Scientifique
Pharmacodynamics and Efficacy
Temelastine is recognized for its selective and competitive antagonism of histamine H1-receptors. Studies highlight its efficacy in inhibiting the wheal and flare response to intradermal histamine, indicating its potential as an antihistaminic agent. Notably, Temelastine demonstrates a dose-dependent reduction in cutaneous histamine wheals, showcasing its significant antihistaminic effects without central nervous system penetration. These findings suggest its adequacy in controlling allergic symptoms through daily or twice-daily dosing F. Alexander et al., 1986 L. Shall, R. Marks, 1987.
Pharmacokinetics
Research on Temelastine's pharmacokinetics indicates that it does not significantly affect the pharmacokinetics of other drugs, such as theophylline. This characteristic is crucial, especially in patients requiring concurrent medications, demonstrating Temelastine's compatibility and safety in multi-drug regimens B. Charles et al., 1987.
Interactions and Performance
Clinical trials comparing Temelastine with other drugs, such as diphenhydramine, in terms of their impact on human performance and interactions with drugs like diazepam, highlight its relatively favorable profile. Temelastine does not markedly influence various objective and subjective performance tests, indicating its suitability as an H1-antihistamine for treating allergic disorders without significantly impairing cognitive and motor functions. Such insights are vital for understanding the drug's impact on daily activities and overall patient quality of life M. Mattila et al., 1986 M. Mattila, K. Konno, 2004.
Propriétés
Numéro CAS |
86181-42-2 |
|---|---|
Nom du produit |
Temelastine |
Formule moléculaire |
C21H24BrN5O |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |
Clé InChI |
OGEAASSLWZDQBM-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
SMILES canonique |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
Autres numéros CAS |
86181-42-2 |
Synonymes |
SK and F 93944 SK and F-93944 SKF 93944 temelastine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
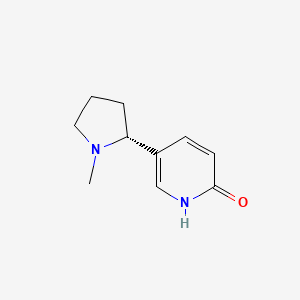
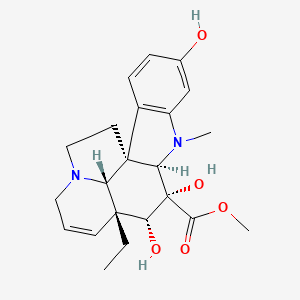
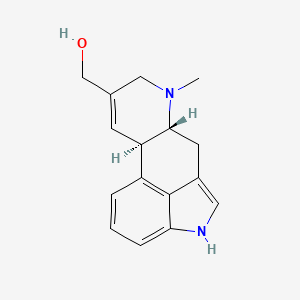
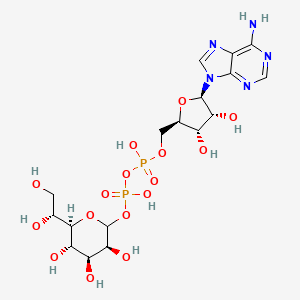
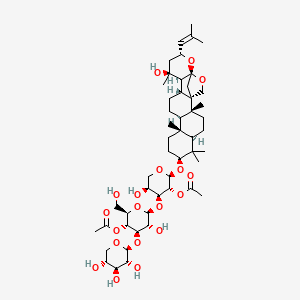
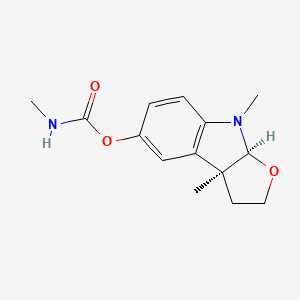
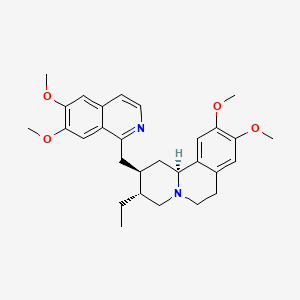
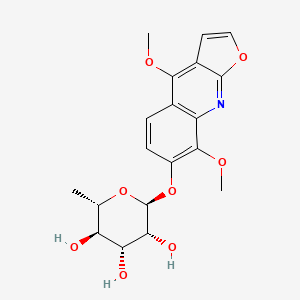
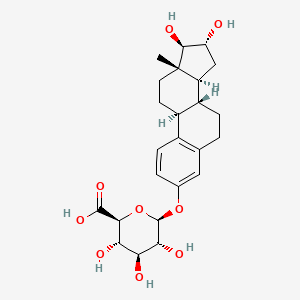
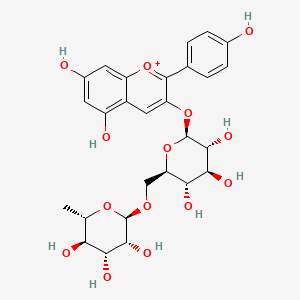
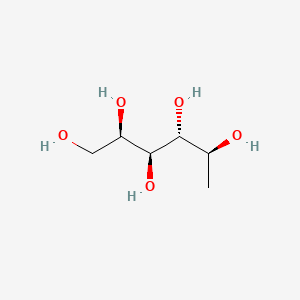
![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)
